molecular formula C19H16F3N3O3S B4629850 1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B4629850
M. Wt: 423.4 g/mol
InChI Key: AHJRMQDWGIHCBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related 2-mercapto pyrimidinone derivatives often involves cyclization reactions, starting from amino-thiophene derivatives and proceeding through interactions with various reagents (Alagarsamy et al., 2007).
  • Synthesis methods for similar compounds in the pyrido[2,3-d]pyrimidinone family have also been reported, highlighting the importance of certain substituents for biological activity (Sirakanyan et al., 2021).

Molecular Structure Analysis

  • The molecular structure of these compounds is characterized by the presence of a pyrimidinone ring, often substituted at various positions, which plays a crucial role in their biological activity and chemical behavior (Echalier et al., 2008).

Chemical Reactions and Properties

  • Pyrimidinone derivatives like 1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically participate in various chemical reactions, influenced by the substituents on the pyrimidine ring (Devani et al., 1976).

Physical Properties Analysis

  • The physical properties of these compounds, such as solubility and melting points, are influenced by the nature of the substituents on the pyrimidine ring. These properties are critical for their application in medicinal chemistry (Hassan et al., 1988).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, of pyrido[2,3-d]pyrimidin-4(1H)-ones are determined by factors like the electron-donating or withdrawing nature of the substituents. These properties are key to understanding their potential as pharmacological agents (Jiang & Liu, 2014).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds with similar structural motifs, such as pyrido[2,3-d]pyrimidin-4(1H)-ones, often focuses on their synthesis and structural characterization. For example, studies on the synthesis of novel pyrimidine derivatives emphasize the importance of these compounds in medicinal chemistry due to their diverse biological activities. Pyrimidine cores are pivotal in developing new therapeutic agents, showcasing the relevance of investigating compounds with complex pyrimidine-based structures for pharmacological applications (Abu‐Hashem, 2014; Abu‐Hashem, 2015) 1 2.

Biological Activities and Therapeutic Potential

Compounds featuring pyrido[2,3-d]pyrimidin-4(1H)-one scaffolds are often explored for their potential biological activities. For instance, the synthesis and evaluation of pyrimidine derivatives as analgesic and anti-inflammatory agents highlight the therapeutic potential of such molecules. These activities suggest that similar compounds could be investigated for their pharmacological properties, underscoring the importance of detailed research into their mechanism of action and potential therapeutic uses (Alagarsamy, Vijayakumar, & Raja Solomon, 2007) .

Advanced Materials and Photophysical Properties

Research into the structural and photophysical properties of related compounds, such as cyclometalated iridium(III) complexes, provides insights into the potential application of complex pyrimidine derivatives in materials science. These studies can lead to the development of new materials with specific optical properties, useful in areas like light-emitting diodes (LEDs), photovoltaics, and sensors (Tamayo et al., 2003) .

Anticancer Research

Explorations into the synthesis and bioevaluation of new anticancer agents based on pyrimidine structures demonstrate the potential of such compounds in oncology. The identification of structure-activity relationships and the evaluation of anticancer efficacy in vitro and in vivo are crucial steps in the development of novel therapeutic agents targeting various cancer types (Gold et al., 2020) .

properties

IUPAC Name

1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-27-10-5-6-14(28-2)11(7-10)13-8-12(19(20,21)22)15-16(23-13)25(9-3-4-9)18(29)24-17(15)26/h5-9H,3-4H2,1-2H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJRMQDWGIHCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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